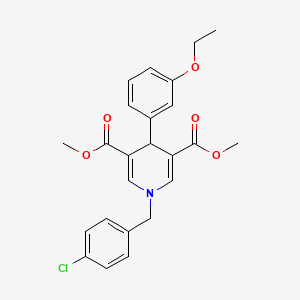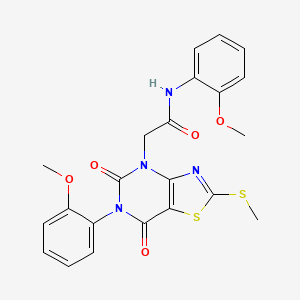methanone](/img/structure/B11202134.png)
[1-(4-methylbenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl](4-phenylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-[(4-METHYLPHENYL)METHYL]-5-(1H-PYRROL-1-YL)-1H-1,2,3-TRIAZOLE-4-CARBONYL}-4-PHENYLPIPERAZINE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(4-METHYLPHENYL)METHYL]-5-(1H-PYRROL-1-YL)-1H-1,2,3-TRIAZOLE-4-CARBONYL}-4-PHENYLPIPERAZINE typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
1-{1-[(4-METHYLPHENYL)METHYL]-5-(1H-PYRROL-1-YL)-1H-1,2,3-TRIAZOLE-4-CARBONYL}-4-PHENYLPIPERAZINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine .
Scientific Research Applications
1-{1-[(4-METHYLPHENYL)METHYL]-5-(1H-PYRROL-1-YL)-1H-1,2,3-TRIAZOLE-4-CARBONYL}-4-PHENYLPIPERAZINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{1-[(4-METHYLPHENYL)METHYL]-5-(1H-PYRROL-1-YL)-1H-1,2,3-TRIAZOLE-4-CARBONYL}-4-PHENYLPIPERAZINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in the compound’s observed effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 1-{1-[(4-METHYLPHENYL)METHYL]-5-(1H-PYRROL-1-YL)-1H-1,2,3-TRIAZOLE-4-CARBONYL}-4-PHENYLPIPERAZINE can be compared with other compounds that have similar structural features, such as:
- 1-{1-[(4-METHYLPHENYL)METHYL]-5-(1H-PYRROL-1-YL)-1H-1,2,3-TRIAZOLE-4-CARBONYL}-4-METHYLPIPERAZINE
- 1-{1-[(4-METHYLPHENYL)METHYL]-5-(1H-PYRROL-1-YL)-1H-1,2,3-TRIAZOLE-4-CARBONYL}-4-ETHYLPIPERAZINE
Uniqueness
The uniqueness of 1-{1-[(4-METHYLPHENYL)METHYL]-5-(1H-PYRROL-1-YL)-1H-1,2,3-TRIAZOLE-4-CARBONYL}-4-PHENYLPIPERAZINE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and a subject of interest in scientific research .
Properties
Molecular Formula |
C25H26N6O |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
[1-[(4-methylphenyl)methyl]-5-pyrrol-1-yltriazol-4-yl]-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C25H26N6O/c1-20-9-11-21(12-10-20)19-31-24(29-13-5-6-14-29)23(26-27-31)25(32)30-17-15-28(16-18-30)22-7-3-2-4-8-22/h2-14H,15-19H2,1H3 |
InChI Key |
FICPGKXAYHQFRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4)N5C=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-{[(2,4-dihydroxy-5,6,7,8-tetrahydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11202055.png)
![1-(4-bromophenyl)-3-(4-chlorophenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11202058.png)
![methyl 2-({[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetyl}amino)benzoate](/img/structure/B11202064.png)



![N-Ethyl-1-[6-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL]piperidine-3-carboxamide](/img/structure/B11202096.png)
![N-(4-fluoro-2-methylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B11202104.png)
![2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]thiophene-3-sulfonamide](/img/structure/B11202107.png)

![2-[2-(4-methylphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(propan-2-yl)acetamide](/img/structure/B11202112.png)
![1-{4-[(4-Phenyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B11202117.png)
![N-(3-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B11202119.png)
![N-cyclopentyl-1-[2-({[(3,5-dimethylphenyl)amino]carbonyl}amino)ethyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B11202135.png)
